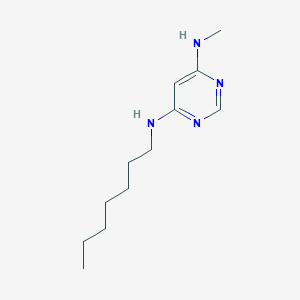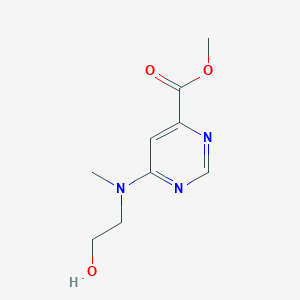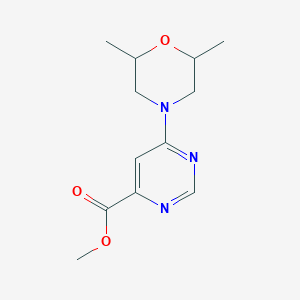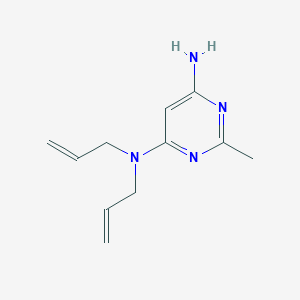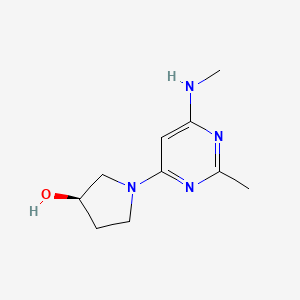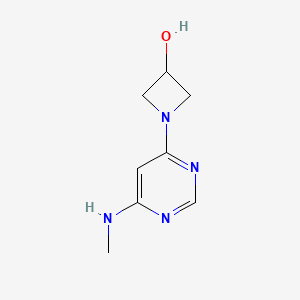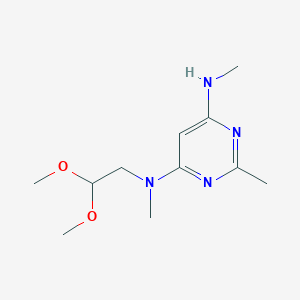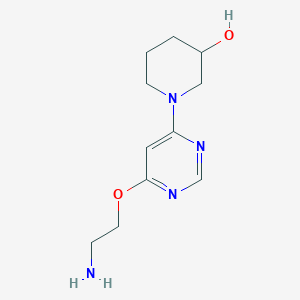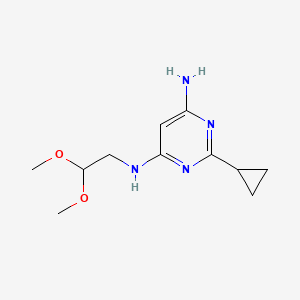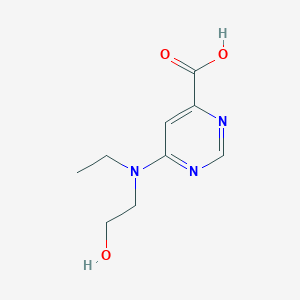
6-(乙基(2-羟乙基)氨基)嘧啶-4-羧酸
描述
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎应用
嘧啶衍生物,包括6-(乙基(2-羟乙基)氨基)嘧啶-4-羧酸,因其抗炎特性而被研究。 它们已知可以抑制重要炎症介质的表达和活性,例如前列腺素E2,诱导型一氧化氮合酶,肿瘤坏死因子-α,核因子κB,白三烯和一些白介素 。这使得它们成为开发具有增强活性且毒性最小的新型抗炎药物的潜在候选药物。
抗病毒治疗
含有嘧啶结构的化合物在抗病毒研究中显示出希望。 它们对诸如新城疫病毒之类的病毒表现出活性,与利巴韦林等已建立的抗病毒药物相当 。对这些嘧啶衍生物的进一步修饰和优化可能导致开发新型抗病毒疗法。
杂环化合物的合成
嘧啶环是许多杂环化合物中的关键组成部分。 6-(乙基(2-羟乙基)氨基)嘧啶-4-羧酸的合成可能涉及各种方法,包括氧化环化和多组分偶联反应 。这些合成路线对于创建多种功能化的嘧啶以用于进一步的药物应用至关重要。
酶底物和抑制剂研究
嘧啶衍生物可以作为各种酶的底物或抑制剂。 例如,类似的化合物是酶lathyrine合酶的底物,该酶参与非蛋白质氨基酸的生物合成 。研究这些相互作用可以提供对酶机制的见解,并导致发现新的酶抑制剂。
构效关系(SAR)分析
了解嘧啶衍生物的SAR对于药物设计至关重要。 通过分析嘧啶的化学结构与其药理作用之间的关系,研究人员可以确定哪些修饰会增强或降低生物活性 。这些知识指导合成具有改善功效和安全性特征的新型类似物。
药物参考标准
嘧啶衍生物,包括6-(乙基(2-羟乙基)氨基)嘧啶-4-羧酸,用作药物测试中的参考标准 。这些标准对于确保药物开发和质量控制中使用的分析方法的准确性和可靠性至关重要。
作用机制
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical processes, including dna synthesis and cellular metabolism .
Result of Action
Pyrimidine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of pyrimidine derivatives .
生化分析
Biochemical Properties
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides . The interaction between 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid and β-glucuronidase is characterized by enzyme inhibition, which can be useful in studying diseases associated with elevated β-glucuronidase activity, such as colon cancer and renal diseases .
Cellular Effects
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the expression of heat shock proteins and downregulate proinflammatory signals in human keratinocytes . This compound’s ability to modulate cellular responses makes it a valuable tool for studying cell function and stress responses.
Molecular Mechanism
The molecular mechanism of 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes like β-glucuronidase, leading to enzyme inhibition . Additionally, it can influence gene expression by modulating transcription factors and signaling pathways, thereby altering cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained cellular responses, such as prolonged expression of heat shock proteins .
Dosage Effects in Animal Models
The effects of 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes in the citric acid cycle and related pathways, thereby affecting cellular energy production and metabolism . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy.
Subcellular Localization
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on its functional role and interactions with cellular components . Understanding its subcellular localization is crucial for elucidating its activity and function within cells.
属性
IUPAC Name |
6-[ethyl(2-hydroxyethyl)amino]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-2-12(3-4-13)8-5-7(9(14)15)10-6-11-8/h5-6,13H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQGDMYNJBLIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




